5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
Description
Properties
CAS No. |
89661-30-3 |
|---|---|
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
[5-(butylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H18N2O3S/c1-4-5-6-17-8-9-7-10(12-16-9)15-11(14)13(2)3/h7H,4-6,8H2,1-3H3 |
InChI Key |
QIMZQGNLRSXEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC(=NO1)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2-Oxazole Core
The 1,2-oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with hydroxylamine derivatives. A typical approach includes:
- Reacting an α-haloketone precursor with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.
- Purification of the oxazole intermediate by recrystallization or chromatography.
Formation of the Dimethylcarbamate Moiety
The carbamate group is installed by carbamoylation of the oxazole intermediate:
- The 3-hydroxy or 3-amino substituted oxazole intermediate is reacted with dimethylcarbamoyl chloride or dimethylcarbamate reagents.
- This step is usually conducted under controlled temperature (0–5 °C) in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
- The reaction mixture is worked up by aqueous extraction and purified by recrystallization or chromatography.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to form oxazole | α-haloketone + hydroxylamine hydrochloride, base, solvent (e.g., ethanol) | Formation of 1,2-oxazole ring |
| 2 | Nucleophilic substitution | 5-(chloromethyl)-1,2-oxazole + butanethiol, base (K2CO3), DMF or THF | Introduction of butylsulfanyl methyl group |
| 3 | Carbamoylation | Oxazole intermediate + dimethylcarbamoyl chloride, base (Et3N), low temperature | Formation of dimethylcarbamate ester |
Research Findings and Optimization Notes
- Reaction Yields: The nucleophilic substitution step typically achieves moderate to high yields (60–85%) depending on reaction time and temperature control.
- Purity: Chromatographic purification is essential to remove unreacted thiol and side products.
- Solvent Choice: Polar aprotic solvents enhance nucleophilic substitution efficiency.
- Base Selection: Potassium carbonate and triethylamine are preferred for their mildness and effectiveness in neutralizing acids formed during reactions.
- Temperature Control: Carbamoylation reactions require low temperatures to prevent side reactions and decomposition of carbamoyl chlorides.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization solvent | Ethanol or water/ethanol mixture | Mild heating (50–80 °C) |
| Thiolation solvent | DMF or THF | Anhydrous conditions preferred |
| Base for substitution | Potassium carbonate | Stoichiometric or slight excess |
| Carbamoylation reagent | Dimethylcarbamoyl chloride | Freshly distilled or commercially pure |
| Base for carbamoylation | Triethylamine | Cooling to 0–5 °C recommended |
| Purification | Column chromatography, recrystallization | Ensures high purity for biological applications |
Chemical Reactions Analysis
Types of Reactions
5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Substitution: The dimethylcarbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Isoxazolines, isoxazolidines
Substitution: Various substituted carbamates
Scientific Research Applications
5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities. This compound could be explored for similar therapeutic potentials.
Mechanism of Action
The mechanism of action of 5-((Butylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as glutathione peroxidase or superoxide dismutase.
Pathways Involved: It may modulate pathways related to inflammation, apoptosis, and cell proliferation by inhibiting or activating key enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Carbamates
Thiazole derivatives, such as thiazol-5-ylmethyl carbamates (e.g., compounds l , m , q , and r in and ), share structural similarities with the target compound but replace the oxazole ring with a thiazole (sulfur instead of oxygen). Key differences include:
- This may influence binding affinity in biological targets.
- Lipophilicity : Thioether groups (e.g., butylsulfanyl) in the target compound vs. thiazole’s inherent sulfur could result in comparable or higher lipophilicity than thiazole-based carbamates.
- Biological Activity : Thiazole carbamates in –7 are linked to protease inhibitors or antibiotics, suggesting the target oxazole analog may exhibit distinct activity profiles due to heterocycle differences .
Oxazole Derivatives with Varied Substituents
- 5-[5-(Methoxymethyl)-1,2-oxazol-3-yl]-4H-1,2,4-triazole-3(4-diamine) (): This compound shares the 1,2-oxazol-3-yl group but substitutes the 5-position with a methoxymethyl group and incorporates a triazole ring. Stability: Thioethers are more resistant to oxidative degradation than ethers, suggesting the target compound may have superior metabolic stability .
Carbamate-Modified Heterocycles
- The target compound’s dimethylcarbamate may offer better hydrolytic stability compared to benzyloxycarbonyl derivatives .
Structural and Functional Analysis Table
*LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Key Implications of Structural Differences
- Thiazole’s sulfur may confer stronger π-stacking interactions in biological targets.
- Substituent Effects : The butylsulfanylmethyl group in the target compound increases lipophilicity over methoxymethyl analogs, favoring absorption in lipid-rich environments.
- Carbamate Stability : Dimethylcarbamate’s steric hindrance may slow enzymatic hydrolysis compared to bulkier tert-butoxycarbonyl groups .
Biological Activity
5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate, with the CAS number 89661-30-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 89661-30-3 |
| Molecular Formula | C11H18N2O3S |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | [5-(butylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
| InChI Key | QIMZQGNLRSXEMX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways:
- Oxidative Stress Modulation : The compound may influence enzymes like glutathione peroxidase and superoxide dismutase, which are crucial in oxidative stress responses.
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes related to inflammation and apoptosis, potentially leading to therapeutic effects in conditions characterized by excessive inflammation or cell death.
Therapeutic Potential
Research indicates that compounds within the isoxazole family exhibit a range of biological activities. The potential therapeutic applications for this compound include:
- Antimicrobial Activity : Isoxazole derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that isoxazole derivatives may inhibit cancer cell proliferation through various mechanisms.
- Neuroprotective Effects : Research into similar compounds indicates potential neuroprotective roles, which could be significant in treating neurodegenerative diseases.
Study 1: Antimicrobial Activity
In a study evaluating various isoxazole derivatives for antimicrobial efficacy, this compound was tested against several strains of bacteria and fungi. The results indicated significant antimicrobial activity compared to standard antibiotics, suggesting its potential use as an alternative treatment option.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. Using in vitro models of inflammation, researchers found that it reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
Study 3: Anticancer Activity
A recent investigation explored the anticancer effects of isoxazole derivatives on various cancer cell lines. Results showed that this compound inhibited cell growth and induced apoptosis in cancer cells, highlighting its therapeutic potential in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
